4-(DIMETHYLAMINO)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE
Description
Properties
IUPAC Name |
4-(dimethylamino)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-21(2)14-7-5-13(6-8-14)19(23)20-12-15-9-10-17(25-15)18(22)16-4-3-11-24-16/h3-11,18,22H,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIYELALSZHNKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the dimethylamino group through a nucleophilic substitution reaction. The thiophene groups can be introduced via a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLAMINO)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene groups can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
4-(DIMETHYLAMINO)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLAMINO)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the thiophene groups can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The target compound’s benzamide core and heterocyclic substituents are shared with several analogs (Table 1):
Key Observations :
- Heterocyclic Diversity : The target compound’s thiophene rings contrast with thiazole (4d) and triazole (7–9) systems. Thiophene’s electron-rich nature may enhance π-stacking compared to electron-deficient triazoles .
- Substituent Effects: The dimethylamino group (electron-donating) differs from electron-withdrawing groups like sulfonyl (7–9) or trifluoromethyl () .
- Hydrogen Bonding: The hydroxyl group in the target compound could improve solubility and receptor binding compared to non-polar substituents (e.g., morpholinomethyl in 4d) .
Physicochemical Properties
Data from analogs highlight trends in melting points, solubility, and spectral characteristics:
- Melting Points: Thiazole-based benzamides (4d–4i) exhibit melting points of 160–220°C, influenced by polar substituents like morpholinomethyl . Triazole-thiones (7–9) show lower melting ranges (145–185°C), likely due to reduced crystallinity from tautomerism .
- Spectral Data :
- IR Spectroscopy : The target compound’s hydroxyl group would show νO-H absorption (~3200–3600 cm⁻¹), absent in 4d or 7–7. Thione C=S stretches in 7–9 (1247–1255 cm⁻¹) contrast with thiophene C-S vibrations (~600–700 cm⁻¹).
- NMR : Thiophene protons in the target compound would resonate at δ 6.5–7.5 ppm, similar to pyridine protons in 4d (δ 8.0–8.5 ppm) .
Potential Bioactivity
While bioactivity data for the target compound are unavailable, analogs suggest plausible applications:
Biological Activity
4-(Dimethylamino)-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, particularly focusing on its fungicidal properties and interactions with biological targets.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₂S₂
- Molecular Weight : 358.47 g/mol
Synthesis
The synthesis of the compound typically involves multi-step organic reactions, including:
- Formation of Thiophene Derivatives : Starting with thiophene-based precursors that undergo functionalization.
- Amide Bond Formation : The reaction of amines with carboxylic acids or their derivatives to form the amide linkage.
- Final Modifications : Introduction of dimethylamino and hydroxy groups to enhance biological activity.
Antifungal Activity
Recent studies have demonstrated that this compound exhibits promising antifungal properties. For instance, a study reported its efficacy against Pseudoperonospora cubensis, the pathogen responsible for cucumber downy mildew (CDM). The results indicated:
| Compound | EC50 (mg/L) | Control Efficacy (%) |
|---|---|---|
| 4f | 1.96 | 79 (at 200 mg/L) |
| Flumorph | 7.55 | 56 (at 200 mg/L) |
| Mancozeb | 1000 | 76 (at 1000 mg/L) |
These findings suggest that the compound has a significantly lower EC50 value compared to established fungicides, indicating higher potency in controlling fungal growth .
The antifungal mechanism is hypothesized to involve disruption of cell membrane integrity and inhibition of key metabolic pathways in fungi. The presence of thiophene rings may contribute to increased lipophilicity, enhancing membrane penetration.
Structure-Activity Relationship (SAR)
The biological activity is closely related to the structural components of the compound:
- The dimethylamino group enhances solubility and potentially increases interaction with biological targets.
- The hydroxy group on the thiophene ring may play a role in hydrogen bonding interactions with fungal enzymes.
Case Studies
- Field Trials : In field trials against CDM, the compound exhibited control efficacies superior to both flumorph and mancozeb, reinforcing its potential as a commercial fungicide candidate.
- In Vivo Studies : In vivo assessments showed that formulations containing this compound could effectively reduce fungal load in treated plants compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(dimethylamino)-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)benzamide?
- Methodological Answer : The compound can be synthesized via multi-step organic synthesis. Key steps include:
- Thiophene Functionalization : Introduce the hydroxy(thiophen-2-yl)methyl group via nucleophilic substitution or Friedel-Crafts alkylation, using NaIO₄ as an oxidizing agent in THF/H₂O mixtures to stabilize intermediates .
- Benzamide Coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the dimethylaminobenzamide moiety to the thiophene scaffold .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane for isolation, followed by recrystallization for purity validation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR for confirming the thiophene and benzamide backbone, with dimethylamino protons appearing as a singlet (~δ 2.8–3.2 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for the hydroxy(thiophen-2-yl)methyl group .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and hydroxyl (O-H, ~3200–3500 cm⁻¹) stretches .
Q. How does the compound’s stability under varying pH conditions impact experimental handling?
- Methodological Answer :
- pH Stability Assay : Incubate the compound in buffers (pH 2–10) at 37°C for 24–48 hours. Monitor degradation via HPLC. The dimethylamino group may protonate at acidic pH, increasing solubility but reducing stability .
- Storage Recommendations : Store lyophilized powder at –20°C in inert atmospheres (argon) to prevent oxidation of the thiophene rings .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs or kinases). Focus on hydrogen bonding between the benzamide carbonyl and catalytic lysine residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, particularly for the flexible thiophene-hydroxy moiety .
Q. How can contradictions in structure-activity relationship (SAR) data from substituent variations be resolved?
- Methodological Answer :
- Statistical Analysis : Apply multivariate regression (e.g., CoMFA/CoMSIA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .
- Iterative Synthesis : Design derivatives with systematic substitutions (e.g., replacing thiophene with furan) to isolate contributing factors .
Q. What strategies mitigate solubility challenges in pharmacokinetic studies?
- Methodological Answer :
- Salt Formation : Prepare hydrochloride salts via reaction with HCl in ethanol to enhance aqueous solubility .
- Prodrug Approach : Acetylate the hydroxyl group to improve lipophilicity, followed by enzymatic hydrolysis in vivo .
Q. How does stereochemistry at the hydroxy(thiophen-2-yl)methyl group influence bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
